Cas no 2734-48-7 (3-(1H-Pyrazol-1-yl)alanine)

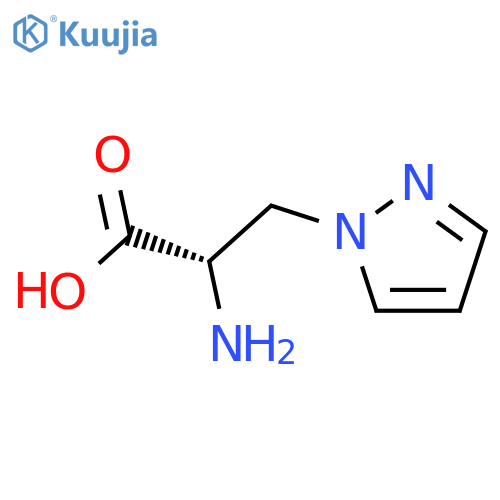

3-(1H-Pyrazol-1-yl)alanine structure

商品名:3-(1H-Pyrazol-1-yl)alanine

3-(1H-Pyrazol-1-yl)alanine 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-1-propanoicacid, a-amino-, (aS)-

- (S)-2-AMINO-3-PYRAZOL-1-YL-PROPIONIC ACID

- 3-(1-Pyrazolyl)-L-alanine

- (S)-2-AMINO-3-(1-PYRAZOLYL)PROPIONIC ACID

- 3-(1H-pyrazol-1-yl)-L-alanine

- L-3-PYRAZOL-1-YL-ALANINE

- AKOS006238829

- Q27101866

- 1H-Pyrazole-1-propanoic acid, alpha-amino-

- (2S)-2-amino-3-pyrazol-1-ylpropanoic acid

- alpha-Amino-1H-pyrazole-1-propanoic acid

- STR07162

- (S)-2-amino-3-(1H-pyrazol-1-yl)propanoicacid

- beta-Pyrazol-1-ylalanine

- C01162

- MFCD03791063

- (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid

- CHEBI:16357

- 3-(Pyrazol-1-yl)-L-alanine

- (S)-2-Amino-3-pyrazol-1-yl-propionicacid

- 3-(1-Pyrazolyl)-L-alanine, produced by Wacker Chemie AG, Burghausen, Germany, >=95.0% (HPLC)

- AC-6716

- PIGOPELHGLPKLL-YFKPBYRVSA-N

- CS-0199833

- (S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid

- 3-?(1H-?Pyrazol-?1-?yl)?alanine

- beta-(Pyrazole-1-yl)-ala

- beta-(Pyrazole-1-yl)-L-alanine

- EN300-147192

- J-016747

- beta-(pyrazol-1-yl)-L-alanine

- SCHEMBL503649

- 2734-48-7

- 10162-27-3

- DB-006230

- (alphaS)-alpha-Amino-1H-pyrazole-1-propanoic Acid; L-beta-(1-Pyrazolyl)alanine;beta-(Pyrazol-1-yl)-L-alanine; beta-Pyrazolyl-L-alanine

- 3-(1H-Pyrazol-1-yl)alanine

-

- MDL: MFCD03791063

- インチ: InChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11)/t5-/m0/s1

- InChIKey: PIGOPELHGLPKLL-YFKPBYRVSA-N

- ほほえんだ: C1=CN(C[C@@H](C(=O)O)N)N=C1

計算された属性

- せいみつぶんしりょう: 155.06900

- どういたいしつりょう: 155.069

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.1A^2

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -3.4

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Solid

- 密度みつど: 1.44g/cm3

- ふってん: 342.8ºC at 760mmHg

- フラッシュポイント: 161.1ºC

- 屈折率: 1.631

- PSA: 81.14000

- LogP: -0.00470

- ようかいせい: 未確定

3-(1H-Pyrazol-1-yl)alanine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H320;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- WGKドイツ:3

- ちょぞうじょうけん:2-8 °C

3-(1H-Pyrazol-1-yl)alanine 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(1H-Pyrazol-1-yl)alanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-147192-2.5g |

(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid |

2734-48-7 | 2.5g |

$2351.0 | 2023-02-15 | ||

| Enamine | EN300-147192-0.05g |

(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid |

2734-48-7 | 0.05g |

$1008.0 | 2023-02-15 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S923811-1g |

(S)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid |

2734-48-7 | 95% | 1g |

¥1,745.10 | 2022-08-31 | |

| TRC | P842245-500mg |

3-(1H-Pyrazol-1-yl)alanine |

2734-48-7 | 500mg |

$ 1409.00 | 2023-09-06 | ||

| AstaTech | 51851-0.25/G |

L-3-PYRAZOL-1-YL-ALANINE |

2734-48-7 | 95% | 0.25g |

$202 | 2023-09-17 | |

| Enamine | EN300-147192-10.0g |

(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid |

2734-48-7 | 10.0g |

$5159.0 | 2023-02-15 | ||

| Enamine | EN300-147192-50mg |

(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid |

2734-48-7 | 50mg |

$539.0 | 2023-09-29 | ||

| Alichem | A049005358-5g |

(S)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid |

2734-48-7 | 97% | 5g |

$870.00 | 2023-09-02 | |

| Alichem | A049005358-1g |

(S)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid |

2734-48-7 | 97% | 1g |

$515.10 | 2023-09-02 | |

| Enamine | EN300-147192-500mg |

(2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid |

2734-48-7 | 500mg |

$616.0 | 2023-09-29 |

3-(1H-Pyrazol-1-yl)alanine 関連文献

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719

2734-48-7 (3-(1H-Pyrazol-1-yl)alanine) 関連製品

- 28024-60-4(2-amino-3-(1H-pyrazol-1-yl)propanoic acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2734-48-7)3-(1H-Pyrazol-1-yl)alanine

清らかである:99%

はかる:1g

価格 ($):309.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:2734-48-7)2-amino-3-(1H-pyrazol-1-yl)propanoic acid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ